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Compound of Interest

Compound Name:
(S)-(1-phenylpyrrolidin-2-

yl)methanol

Cat. No.: B8379977 Get Quote

This guide provides a comprehensive technical overview of (S)-α,α-Diphenyl-2-

pyrrolidinemethanol, a pivotal chiral auxiliary and organocatalyst in modern synthetic chemistry.

It is crucial to distinguish this compound from the similarly named (S)-1-phenyl-2-

pyrrolidinemethanol. The subject of this guide, often referred to as (S)-Diphenylprolinol,

features a diphenylmethanol moiety at the second position of the pyrrolidine ring and is the

more extensively researched and utilized compound in asymmetric synthesis.

(S)-α,α-Diphenyl-2-pyrrolidinemethanol belongs to the class of proline-derived amino alcohols.

[1] Its structure, which combines a rigid pyrrolidine backbone with two phenyl groups, imparts

unique steric and electronic properties that are instrumental in facilitating highly

enantioselective transformations.[1] This bifunctional organocatalyst has become an

indispensable tool for establishing stereocenters with high fidelity, a critical requirement in the

synthesis of pharmaceuticals and other biologically active molecules.[2]

The core utility of this compound lies in its ability to act as a precursor to powerful catalysts,

most notably in the preparation of oxazaborolidines for the borane-mediated asymmetric

reduction of ketones.[3] Its applications, however, extend to a wide array of reactions,

positioning it as a versatile building block for drug discovery and fine chemical production.[4]

Physicochemical and Structural Properties
The precise molecular characteristics of (S)-α,α-Diphenyl-2-pyrrolidinemethanol are

fundamental to its application. Its molecular formula is C₁₇H₁₉NO, corresponding to a molecular
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weight of 253.34 g/mol .[5]

Property Value Source(s)

Molecular Weight 253.34 g/mol [3][4][5][6]

CAS Number 112068-01-6 [3][4][6]

Molecular Formula C₁₇H₁₉NO [3][4][5]

Appearance
White to beige crystalline

powder
[4][7]

Melting Point 77-80 °C [4][7]

Optical Rotation [α]²⁰/D -67° (c = 3 in chloroform) [8]

IUPAC Name
diphenyl-[(2S)-pyrrolidin-2-

yl]methanol
[5][6]

Synonyms

(S)-(-)-2-

(Diphenylhydroxymethyl)pyrroli

dine, α,α-Diphenyl-L-prolinol

[4][8]

These properties provide the foundational data for its handling, characterization, and

deployment in synthetic protocols.

Synthesis and Stereochemical Integrity
The synthesis of enantiopure (S)-α,α-Diphenyl-2-pyrrolidinemethanol is critical to its function as

a chiral auxiliary. While various synthetic routes exist, a common and reliable method involves

the reaction of an L-proline derivative with a Grignard reagent. The stereochemistry of the final

product is dictated by the chiral nature of the starting material, L-proline.

The causality behind this choice is clear: starting with an enantiopure building block like L-

proline directly installs the desired (S)-configuration at the C2 position of the pyrrolidine ring,

obviating the need for chiral resolution at a later stage.
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Step 1: Esterification

Step 2: Grignard Reaction

Step 3: Work-up

L-Proline

(S)-Proline Ester

 SOCl₂, EtOH

Nucleophilic Addition

Phenylmagnesium
Bromide (PhMgBr)

(S)-α,α-Diphenyl-
2-pyrrolidinemethanol

 Aqueous Work-up

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (S)-α,α-Diphenyl-2-pyrrolidinemethanol.

Core Applications in Asymmetric Catalysis
(S)-α,α-Diphenyl-2-pyrrolidinemethanol is not merely a chiral molecule; it is a powerful tool for

inducing chirality in other molecules. It functions primarily as a precatalyst, reacting in situ with

reagents like borane to form the active catalytic species.

Borane-Mediated Asymmetric Reduction of Ketones
A cornerstone application is its use in preparing oxazaborolidine catalysts, famously known as

Corey-Bakshi-Shibata (CBS) catalysts. The compound reacts with a borane source to form a

chiral oxazaborolidine.[3] This catalyst then coordinates with both the prochiral ketone and the
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borane reducing agent, creating a highly organized, chair-like transition state. This steric

arrangement forces the hydride to be delivered to one specific face of the ketone, resulting in

the formation of one enantiomer of the alcohol with high selectivity.

(S)-Diphenyl-
pyrrolidinemethanol

Chiral Oxazaborolidine
(CBS Catalyst)

Borane Source
(e.g., BH₃-THF)

Ternary Complex
(Catalyst-Ketone-Borane)

Prochiral Ketone

Enantiopure Alcohol Hydride Transfer

 Catalyst Regeneration

Click to download full resolution via product page

Caption: Catalytic cycle for the CBS reduction of a ketone.

Enantioselective Alkylations
The compound is also highly effective in catalyzing the enantioselective addition of dialkylzinc

reagents to aldehydes. Mesoporous SBA-15 silica functionalized with (S)-α,α-Diphenyl-2-

pyrrolidinemethanol has been shown to effectively catalyze the addition of diethylzinc to

benzaldehyde, yielding (S)-1-phenyl-propanol.[9] The mechanism relies on the formation of a

chiral zinc-amino alkoxide complex that directs the approach of the aldehyde, leading to a

highly enantioselective alkyl transfer.

Exemplary Experimental Protocol: Asymmetric
Reduction of Acetophenone
This protocol describes a self-validating system for the reduction of acetophenone, a standard

benchmark for evaluating the efficacy of asymmetric reduction catalysts.

Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess.

Methodology:

Catalyst Formation (In-Situ):
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To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add

(S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq).

Add anhydrous tetrahydrofuran (THF) via syringe.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0 M in THF, 0.1

eq) dropwise.

Stir the mixture at room temperature for 1 hour. The formation of the oxazaborolidine

catalyst is the reason for this incubation; it ensures the active catalyst is present before the

substrate is introduced.

Reduction Reaction:

Cool the catalyst solution to -20°C.

In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.

Separately, add a solution of borane-dimethyl sulfide complex (0.6 eq) to the reaction

mixture via syringe pump over 30 minutes. The slow addition maintains a low

concentration of the reducing agent, which is crucial for achieving high enantioselectivity.

Stir the reaction at -20°C and monitor by Thin Layer Chromatography (TLC) until the

acetophenone is consumed.

Work-up and Purification:

Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This step

safely neutralizes any excess borane.

Allow the mixture to warm to room temperature and stir for 30 minutes.

Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield pure 1-

phenylethanol.

Validation System:

The enantiomeric excess (ee) of the product must be determined to validate the protocol's

success.

This is achieved using Chiral High-Performance Liquid Chromatography (HPLC) with a

suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a mobile phase such as

a hexane/isopropanol mixture.

The ratio of the peak areas for the (S) and (R) enantiomers allows for the precise

calculation of the enantiomeric excess.

Spectroscopic Characterization and Quality Control
Verifying the identity and purity of (S)-α,α-Diphenyl-2-pyrrolidinemethanol is essential. While full

spectra are available from suppliers and databases, the following provides an overview of

expected data.[10]
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Technique Expected Features

¹H NMR

Signals corresponding to the two phenyl groups,

the pyrrolidine ring protons, and the hydroxyl

and amine protons. The chiral center results in

diastereotopic protons on the pyrrolidine ring,

leading to complex splitting patterns.

¹³C NMR

Resonances for the aromatic carbons of the

phenyl groups and the aliphatic carbons of the

pyrrolidine ring.

FTIR

Characteristic broad absorption for the O-H

stretch of the alcohol group and N-H stretching

of the secondary amine.

Purity (HPLC)
A single major peak should be observed, with

purity typically ≥99%.[4]

Chiral Purity (Chiral HPLC)

Should show a single peak corresponding to the

(S)-enantiomer, confirming high enantiomeric

purity.

Safety, Handling, and Storage
As a laboratory chemical, proper handling of (S)-α,α-Diphenyl-2-pyrrolidinemethanol is

mandatory to ensure user safety.

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[5]

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat. When handling the powder, a

dust mask (e.g., N95) is recommended to prevent respiratory irritation.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

generating dust.

Storage: Store in a tightly sealed container under an inert atmosphere.[7] While some

sources suggest room temperature storage, refrigeration (0-8°C) may also be recommended
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to ensure long-term stability.[4]

Conclusion
(S)-α,α-Diphenyl-2-pyrrolidinemethanol is a cornerstone of modern asymmetric synthesis. Its

robust performance as a chiral organocatalyst, particularly in the stereoselective reduction of

ketones and alkylation of aldehydes, has cemented its role in both academic research and

industrial-scale pharmaceutical development. This guide has detailed its fundamental

properties, synthetic origins, catalytic applications, and practical handling, providing a

comprehensive resource for scientists leveraging its powerful capabilities to construct complex,

enantiomerically pure molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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